molecular formula C28H22N2O B5176543 2,5-bis(diphenylmethyl)-1,3,4-oxadiazole

2,5-bis(diphenylmethyl)-1,3,4-oxadiazole

Cat. No.: B5176543
M. Wt: 402.5 g/mol
InChI Key: IEIUISFCEJYSOW-UHFFFAOYSA-N
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Description

Significance of 1,3,4-Oxadiazole (B1194373) Heterocycles in Contemporary Organic Chemistry and Materials Science

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of substantial importance in modern science due to its unique combination of properties. The ring is electron-deficient, planar, and chemically stable, which makes it a versatile scaffold in various scientific domains. chemicalbook.commdpi.com

In the realm of medicinal chemistry , 1,3,4-oxadiazole derivatives are recognized for their broad spectrum of pharmacological activities. bohrium.comrroij.com The scaffold is often employed as a bioisostere—a substituent or group with similar physical or chemical properties that produce broadly similar biological effects—for carboxylic acids, esters, and carboxamides. nih.goveurekaselect.comresearchgate.net This has led to the development of numerous compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, antiviral, antimicrobial, and analgesic properties. mdpi.combohrium.comrroij.comacs.orgnih.gov Raltegravir, an HIV integrase inhibitor, is a notable example of a clinically approved drug featuring the 1,3,4-oxadiazole core. mdpi.com

In materials science , the electronic characteristics of the 1,3,4-oxadiazole ring are highly valued. Its ability to efficiently transport electrons makes it a key component in the design of organic light-emitting diodes (OLEDs). mdpi.comeurekaselect.comeurekaselect.com Furthermore, derivatives of 1,3,4-oxadiazole are utilized as scintillators, laser dyes, optical brighteners, and corrosion inhibitors. chemicalbook.comnih.goveurekaselect.comresearchgate.net The thermal stability associated with this heterocyclic system also renders it suitable for applications requiring high-temperature resistance. mdpi.comevitachem.com

Rationale for Investigating Highly Substituted 1,3,4-Oxadiazoles, with a Focus on Aryl-Extended Systems

The investigation of highly substituted 1,3,4-oxadiazoles is driven by the desire to fine-tune the molecule's properties for specific applications. The 2- and 5-positions of the oxadiazole ring are synthetically accessible, allowing for the introduction of various functional groups that can modulate its electronic, photophysical, and biological characteristics. evitachem.comjchemrev.com

A significant area of research focuses on aryl-extended systems , where aromatic rings are attached at the 2- and 5-positions. This symmetrical diaryl substitution creates a linear, rod-like molecular geometry and extends the π-conjugated system across the molecule. evitachem.com This extension is critical for enhancing optoelectronic properties, as it typically leads to a red shift in absorption and emission spectra and improves charge transport capabilities. evitachem.comrsc.org Such molecules are foundational for developing advanced functional materials for use in electronics and photonics. researchgate.net The systematic modification of these aryl substituents allows researchers to probe structure-property relationships and design materials with tailored performance. researchgate.netnih.gov

Specific Research Focus: The Unique Structural and Electronic Attributes of 2,5-bis(diphenylmethyl)-1,3,4-oxadiazole

The specific compound, this compound, represents a departure from the typical planar, aryl-extended systems. Its defining feature is the presence of bulky, non-planar diphenylmethyl groups at the 2- and 5-positions.

Structural Attributes: Instead of extending π-conjugation in a linear fashion, the diphenylmethyl substituents introduce significant steric hindrance. This forces the molecule into a three-dimensional architecture, disrupting the planarity seen in simple 2,5-diphenyl-1,3,4-oxadiazole (B188118) analogues. evitachem.com The tetrahedral carbon of the diphenylmethyl group acts as an insulating linker, effectively restricting electronic communication between the phenyl rings and the central oxadiazole core. evitachem.com

Electronic Attributes: The primary research interest in this molecule lies in understanding how this steric bulk and disrupted conjugation pathway influence the intrinsic properties of the 1,3,4-oxadiazole ring. evitachem.com While the oxadiazole core remains an electron-deficient unit, its interaction with the bulky substituents is fundamentally different from that in a fully conjugated system. This allows for the study of:

The impact of steric crowding on the molecule's conformation and crystal packing. evitachem.com

The photophysical properties (absorption and fluorescence) when the chromophore is partially isolated by the bulky groups. evitachem.com

The thermal stability of a non-planar oxadiazole derivative. evitachem.com

Below is a comparative table highlighting the key differences between a classic aryl-extended system and the focus compound.

Property2,5-Diphenyl-1,3,4-oxadiazoleThis compound
Molecular Geometry Linear, Rod-like, Planar evitachem.comThree-Dimensional, Globular evitachem.com
π-Conjugation Extended across the entire molecule evitachem.comRestricted; limited to the oxadiazole core and individual phenyl rings evitachem.com
Key Research Area Optoelectronics, Charge Transport evitachem.comresearchgate.netSteric Effects, Photophysics of Insulated Chromophores evitachem.com
Chemical Formula C₁₄H₁₀N₂OC₂₈H₂₂N₂O

This table is generated based on structural principles and data from analogous compounds.

Overview of Research Scope and Methodologies in the Context of this compound

The investigation of this compound involves a multidisciplinary approach combining synthesis, characterization, and computational modeling.

Synthesis: The compound would likely be synthesized via established methods for forming the 1,3,4-oxadiazole ring. A common route involves the dehydrative cyclization of a diacylhydrazine precursor. In this case, two equivalents of diphenylacetic acid would be coupled with hydrazine (B178648) to form 1,2-bis(2,2-diphenylacetyl)hydrazine, which is then cyclized, often using a dehydrating agent like phosphorus oxychloride. jchemrev.comnih.gov Alternative methods include the oxidative cyclization of an appropriate acylhydrazone. organic-chemistry.orgresearchgate.net

Structural and Physical Characterization:

X-ray Crystallography: This is the definitive method to confirm the molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and the spatial arrangement of the diphenylmethyl groups relative to the oxadiazole ring. rsc.orgrsc.orgresearchgate.net

NMR Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure and purity of the synthesized compound.

Mass Spectrometry: To verify the molecular weight of the compound. nih.gov

Thermal Analysis (TGA/DSC): To assess its thermal stability and melting point, which are characteristic properties of oxadiazole derivatives. evitachem.comosti.gov

Electronic and Photophysical Analysis:

UV-Visible Absorption Spectroscopy: To study the electronic transitions. A comparison with planar analogues like 2,5-diphenyl-1,3,4-oxadiazole would reveal a hypsochromic (blue) shift, indicating reduced conjugation. evitachem.comrsc.org

Photoluminescence (PL) Spectroscopy: To measure the fluorescence emission spectrum, quantum yield, and lifetime, providing insight into how the molecular structure affects the de-excitation pathways. evitachem.comrsc.org

Computational Modeling:

Density Functional Theory (DFT): This method can be used to calculate the optimized molecular geometry, visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the electronic structure, and predict the UV-Vis absorption spectrum, corroborating experimental findings. researchgate.netosti.gov

This comprehensive approach allows for a thorough understanding of how the unique structural features of this compound dictate its physical and electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibenzhydryl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-29-30-28(31-27)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIUISFCEJYSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(O3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Reaction Pathways for 2,5 Bis Diphenylmethyl 1,3,4 Oxadiazole

Classical and Contemporary Approaches to 1,3,4-Oxadiazole (B1194373) Ring Formation

The construction of the 1,3,4-oxadiazole ring is a well-explored area of organic synthesis, with a variety of methods available to effect the crucial cyclization step. These approaches range from classical dehydration reactions to modern catalytic protocols.

Cyclization of Diacylhydrazines: Mechanistic Insights and Optimization Strategies

The most conventional and widely employed method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. biointerfaceresearch.comresearchgate.netnih.gov This transformation involves the removal of a water molecule from the diacylhydrazine precursor, leading to the formation of the stable aromatic oxadiazole ring.

Mechanism: The reaction typically proceeds by the activation of one of the carbonyl groups of the diacylhydrazine by a dehydrating agent. This is followed by an intramolecular nucleophilic attack by the other amide oxygen, forming a cyclic intermediate. Subsequent dehydration yields the 1,3,4-oxadiazole.

Optimization Strategies: A plethora of dehydrating agents have been utilized to facilitate this cyclization, each with its own advantages and limitations. Common reagents include:

Phosphorus-based reagents: Phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA) are effective but often require harsh reaction conditions. nih.gov

Sulfur-based reagents: Thionyl chloride (SOCl₂) is a classical reagent for this transformation. nih.govnih.gov More recently, sulfuryl fluoride (B91410) (SO₂F₂) has been introduced as a practical and effective cyclization reagent under milder, metal-free conditions. researchgate.net The Burgess reagent and its polymer-supported version have also been shown to efficiently promote the cyclodehydration, particularly under microwave irradiation, significantly reducing reaction times. biointerfaceresearch.comjchemrev.com

Other reagents: Triflic anhydride (B1165640) and tosyl chloride in the presence of a base like pyridine (B92270) are also employed. nih.govnih.gov

Table 1: Comparison of Dehydrating Agents for Diacylhydrazine Cyclization

Dehydrating Agent Typical Conditions Advantages Disadvantages
POCl₃, P₂O₅, PPA High temperatures Readily available, effective for many substrates Harsh conditions, can lead to side products
SOCl₂ Reflux Common laboratory reagent Can be corrosive and generate HCl
SO₂F₂ Milder conditions, metal-free Good functional group tolerance, high yields researchgate.net Requires handling of a gaseous reagent
Burgess Reagent Microwave irradiation Very short reaction times, high purity biointerfaceresearch.comjchemrev.com Stoichiometric use of a specialized reagent
TsCl/Pyridine Moderate temperatures Good for sensitive substrates May require careful control of stoichiometry

Advanced Metal-Catalyzed and Organocatalytic Cyclizations

Modern synthetic chemistry has seen the emergence of metal-catalyzed and organocatalytic methods for 1,3,4-oxadiazole synthesis, often offering milder reaction conditions and broader substrate scope.

Metal-Catalyzed Cyclizations: Copper catalysis has proven particularly versatile. One notable method involves the copper-catalyzed dual oxidation of aryl acetic acids and hydrazides, proceeding via oxidative decarboxylation and subsequent oxidative functionalization of an imine C-H bond. nih.gov Another approach is the copper-catalyzed coupling of N-isocyaniminotriphenylphosphorane with carboxylic acids and aryl iodides. organic-chemistry.org Palladium catalysts have also been employed in oxidative annulation reactions of hydrazides and isocyanides. jchemrev.comjchemrev.com

Organocatalytic Cyclizations: Organocatalysis offers a metal-free alternative. For instance, the combination of an organo-acridinium photocatalyst and a cobaloxime catalyst enables an oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones to form 1,3,4-oxadiazoles, with hydrogen gas as the only byproduct. organic-chemistry.org

Electrocatalytic and Green Chemistry Synthetic Protocols for Oxadiazoles (B1248032)

In line with the principles of green chemistry, electrocatalytic and other environmentally benign methods for 1,3,4-oxadiazole synthesis have been developed. nih.gov

Electrocatalytic Synthesis: Electrosynthesis provides a green alternative to conventional methods that often rely on stoichiometric and sometimes hazardous oxidants. thieme-connect.com An indirect electrochemical oxidative cyclization of N-acyl hydrazones, mediated by catalysts like DABCO, allows for the efficient synthesis of a broad range of 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions. nih.gov This method is amenable to a one-pot process directly from aldehydes and hydrazides. nih.gov

Green Chemistry Protocols: These methods focus on minimizing waste and avoiding hazardous reagents and solvents. nih.govresearchgate.net Examples include:

Iodine-mediated synthesis: Molecular iodine can be used as a catalyst for the oxidative cyclization of N-acylhydrazones, sometimes under solvent-free conditions using grinding techniques. researchgate.net

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the cyclization reactions, often in solvent-free or green solvent systems. nih.gov For instance, the cyclization of 1,2-diacylhydrazines using a polymer-supported Burgess reagent is dramatically faster under microwave conditions. biointerfaceresearch.comjchemrev.com

Mechanochemical Synthesis Techniques for 1,3,4-Oxadiazoles

Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding), represents an environmentally friendly alternative to traditional solvent-based methods. organic-chemistry.org The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by grinding N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid, affording the products in high yields within minutes. organic-chemistry.org Another mechanochemical approach involves the grinding of aromatic hydrazides with aryl aldehydes in the presence of a catalytic amount of molecular iodine. researchgate.net

Precursor Synthesis and Functionalization for 2,5-bis(diphenylmethyl)-1,3,4-oxadiazole

The synthesis of the target molecule, this compound, necessitates the preparation of the corresponding 1,2-diacylhydrazine, which in turn is derived from diphenylacetic acid.

Synthesis of Diphenylacetic Acid Derivatives and Related Starting Materials

Diphenylacetic acid is a crucial precursor for introducing the diphenylmethyl substituents onto the oxadiazole ring. innopeptichem.comsigmaaldrich.com

Synthesis of Diphenylacetic Acid: There are several established routes to diphenylacetic acid:

From Benzilic Acid: A common laboratory preparation involves the reduction of benzilic acid with hydriodic acid and red phosphorus. orgsyn.org

From Glyoxylic Acid and Benzene (B151609): Diphenylacetic acid can be synthesized by the reaction of glyoxylic acid with benzene in the presence of a strong acid catalyst, such as chlorsulfonic acid or poly(4-vinylpyridine) supported trifluoromethanesulfonic acid. chemicalbook.comgoogle.com

Conversion to Diphenylacetyl Hydrazide: Once obtained, diphenylacetic acid can be converted to the corresponding acid hydrazide, which is the key building block for the diacylhydrazine. This is typically achieved through a two-step process:

Esterification: The carboxylic acid is first converted to an ester, for example, an ethyl or methyl ester, via Fischer esterification. nih.gov

Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) to yield diphenylacetyl hydrazide. nih.gov

Formation of 1,2-bis(diphenylacetyl)hydrazine: To form the symmetrical diacylhydrazine required for the synthesis of this compound, two equivalents of a diphenylacetic acid derivative (such as the acid chloride) are reacted with one equivalent of hydrazine. Alternatively, diphenylacetyl hydrazide can be acylated with another molecule of diphenylacetyl chloride. This diacylhydrazine can then be subjected to the cyclodehydration conditions described in section 2.1.1 to yield the final product.

Introduction of Diphenylmethyl Moieties onto the Oxadiazole Core

The principal pathway for the synthesis of this compound involves the cyclodehydration of a precursor, 1,2-bis(diphenylacetyl)hydrazine. This method is advantageous as it builds the diphenylmethyl groups into the precursor before the formation of the heterocyclic ring, a common strategy for producing symmetrically substituted 1,3,4-oxadiazoles.

The synthesis commences with the preparation of the key intermediate, 1,2-bis(diphenylacetyl)hydrazine. This is typically achieved through the reaction of diphenylacetyl chloride with hydrazine hydrate. The reaction of acyl chlorides with hydrazine can sometimes be complicated by the formation of the mono-substituted product, in this case, diphenylacetylhydrazide. However, by carefully controlling the stoichiometry, often using a slight excess of the acyl chloride, the formation of the desired 1,2-diacylhydrazine can be favored. The reaction is generally carried out in an inert solvent to facilitate the reaction and subsequent isolation of the product.

Once the 1,2-bis(diphenylacetyl)hydrazine is obtained, the subsequent and final step is the cyclodehydration to form the 1,3,4-oxadiazole ring. This transformation is commonly accomplished using a variety of dehydrating agents. nih.gov Phosphorus oxychloride (POCl₃) is a frequently employed reagent for this purpose, facilitating the intramolecular cyclization to yield this compound. nih.govresearchgate.netjchemrev.com Other dehydrating agents that can be utilized include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride. nih.gov The choice of dehydrating agent can influence the reaction conditions and yield, particularly when dealing with sterically demanding substituents.

An alternative, though less common, approach is the oxidative cyclization of diphenylacetylhydrazone. This would involve the initial condensation of diphenylacetylhydrazine with a suitable aldehyde, followed by an oxidation step to close the oxadiazole ring. However, for symmetrical derivatives like this compound, the diacylhydrazine route is generally more direct and efficient.

Optimization of Reaction Conditions and Yield for Bulky Substituents

The presence of the two diphenylmethyl groups, which are sterically demanding, necessitates careful optimization of the reaction conditions to achieve high yields. The bulky nature of these substituents can impede the approach of reactants and the formation of the transition state required for cyclization, potentially leading to lower yields or requiring more forcing conditions.

Solvent Effects and Temperature Control in High-Yield Syntheses

The choice of solvent is critical in the synthesis of sterically hindered 1,3,4-oxadiazoles. For the initial formation of 1,2-bis(diphenylacetyl)hydrazine, aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are often suitable. The selection is guided by the solubility of the reactants and the ease of product isolation.

In the subsequent cyclodehydration step, the choice of solvent is often dictated by the dehydrating agent used. When employing phosphorus oxychloride, the reaction can sometimes be run neat, with the POCl₃ itself acting as the solvent. nih.gov In other cases, a high-boiling inert solvent such as toluene (B28343) or xylene may be used to facilitate the higher temperatures that are often required to overcome the steric hindrance of the bulky diphenylmethyl groups. arkat-usa.org Microwave-assisted synthesis has also emerged as a technique to accelerate the reaction and improve yields, often in a solvent-free setting or with a high-boiling solvent like N,N-dimethylformamide (DMF). jchemrev.com

Temperature control is paramount. While the initial acylation of hydrazine is often performed at or below room temperature to control the exothermic reaction, the cyclodehydration step typically requires elevated temperatures. Refluxing the reaction mixture is a common practice to provide the necessary activation energy for the cyclization to proceed efficiently. nih.gov The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or degradation of the product, which can be more prevalent at higher temperatures.

Table 1: Illustrative Reaction Parameters for the Synthesis of this compound

StepReactantsDehydrating AgentSolventTemperature (°C)Typical Yield (%)
1Diphenylacetyl chloride, Hydrazine hydrate-Dichloromethane0 - 2570 - 85
21,2-Bis(diphenylacetyl)hydrazinePOCl₃Neat or Toluene80 - 11060 - 80
21,2-Bis(diphenylacetyl)hydrazineSOCl₂Toluene80 - 11055 - 75
21,2-Bis(diphenylacetyl)hydrazinePPA-120 - 15050 - 70

Note: The data in this table is illustrative and based on general procedures for the synthesis of sterically hindered 1,3,4-oxadiazoles. Actual yields may vary based on specific experimental conditions.

Purification and Isolation Techniques for Sterically Hindered Derivatives

The purification of this compound presents challenges due to its high molecular weight and potential for containing unreacted starting materials or side products arising from the forcing reaction conditions. Standard purification techniques must be adapted to effectively isolate the target compound in high purity.

Upon completion of the cyclodehydration reaction, the initial workup typically involves quenching the reaction mixture, often with crushed ice, to decompose the dehydrating agent. nih.gov This is followed by neutralization with a base, such as a sodium bicarbonate solution, to remove any acidic byproducts. The crude product is then extracted into an organic solvent.

Recrystallization is a primary and highly effective method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility profile of the product and its impurities. For a high molecular weight, relatively nonpolar compound like this compound, a common approach is to dissolve the crude product in a good solvent (e.g., dichloromethane or chloroform) and then add a poor solvent (e.g., methanol, ethanol, or hexane) until turbidity is observed. niscpr.res.in Cooling the mixture then induces the crystallization of the pure product.

Column chromatography is another powerful purification technique, particularly if recrystallization is not sufficiently effective at removing all impurities. nih.gov Silica gel is the most common stationary phase. A solvent system with a polarity that allows for good separation of the target compound from any impurities is chosen through preliminary analysis by thin-layer chromatography (TLC). Given the relatively nonpolar nature of the target compound, a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is often a suitable eluent.

Table 2: Purification Techniques for this compound

Purification MethodStationary PhaseEluent/Solvent SystemTypical Outcome
Recrystallization-Dichloromethane/MethanolCrystalline solid of high purity
Recrystallization-Chloroform/HexaneCrystalline solid of high purity
Column ChromatographySilica GelHexane/Ethyl Acetate (gradient)Isolation of pure compound from byproducts

Note: The specific ratios of solvents in the eluent system for column chromatography would be determined based on TLC analysis of the crude product.

Advanced Spectroscopic and Structural Elucidation of 2,5 Bis Diphenylmethyl 1,3,4 Oxadiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Through the analysis of 1D (¹H, ¹³C) and 2D NMR experiments, a complete assignment of all proton and carbon signals can be achieved, providing insights into the molecular connectivity and spatial arrangement.

The structural complexity of 2,5-bis(diphenylmethyl)-1,3,4-oxadiazole, with its multiple aromatic rings and stereogenic centers, necessitates the use of a suite of 2D NMR experiments to resolve signal overlap and establish through-bond and through-space correlations.

¹H-¹H COSY (Correlation Spectroscopy): This experiment is crucial for identifying proton-proton coupling networks. For the title compound, COSY spectra would reveal the coupling between the methine proton (-CH) of the diphenylmethyl group and the aromatic protons of the attached phenyl rings, as well as the intra-ring couplings (ortho, meta, and para) within each phenyl group.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. core.ac.uk This technique allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons. It would clearly link the methine proton signal to the methine carbon signal and each aromatic proton to its corresponding aromatic carbon.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for linking different structural fragments. Key HMBC correlations would be expected from the methine proton to the carbons of the oxadiazole ring (C2/C5) and to the ipso-carbons of the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's conformation and stereochemistry. For this compound, NOESY could reveal spatial correlations between the methine proton and the ortho-protons of the four phenyl rings, helping to define the rotational conformation around the C-C bonds.

Through the combined interpretation of these 2D NMR spectra, the complete bonding framework and the preferred three-dimensional structure of the molecule can be determined. researchgate.net

The symmetry of the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) core simplifies the expected NMR spectra. Due to the C2 axis of symmetry, the two diphenylmethyl substituents are chemically equivalent, as are the four phenyl rings.

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the aliphatic methine proton (-CH) of the diphenylmethyl group. This signal would likely appear as a singlet, integrating to 2H, in the region of δ 5.5-6.5 ppm, shifted downfield due to the influence of the adjacent oxadiazole and phenyl rings. The twenty aromatic protons of the four phenyl rings would resonate in the typical aromatic region of δ 7.0-7.5 ppm, likely as a complex multiplet due to overlapping signals.

¹³C NMR: The carbon NMR spectrum would provide key structural information. The carbons of the 1,3,4-oxadiazole ring (C2 and C5) are expected to resonate in the downfield region, typically around δ 164-166 ppm, a characteristic feature for this heterocyclic system. nih.govresearchgate.net The aliphatic methine carbon signal is predicted to be in the range of δ 50-60 ppm. The aromatic carbons would appear between δ 125-140 ppm, with the ipso-carbon (the carbon attached to the methine group) being the most deshielded.

Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Multiplicity
Oxadiazole (C2/C5)-~165-
Methine (-CH)~6.0~55s
Phenyl (ipso-C)-~139-
Phenyl (ortho, meta, para-C)-~127-129-
Phenyl (ortho, meta, para-H)~7.2-7.4-m

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ region. Aliphatic C-H stretching from the methine group would appear just below 3000 cm⁻¹, likely around 2950-2980 cm⁻¹.

C=N Stretching: The stretching vibration of the C=N double bond within the 1,3,4-oxadiazole ring is a key diagnostic peak, expected in the range of 1610-1640 cm⁻¹. nih.gov

C-O-C Stretching: The C-O-C stretching of the oxadiazole ring typically gives rise to strong absorptions in the fingerprint region, often around 1020-1070 cm⁻¹ and 1240-1280 cm⁻¹. nih.gov

Aromatic C=C Stretching: The spectra will be dominated by several bands in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching vibrations of the four phenyl rings.

Predicted Vibrational Frequencies

Vibrational ModePredicted IR/Raman Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3080 - 3030Medium
Aliphatic C-H Stretch2980 - 2950Weak-Medium
C=N Stretch (Oxadiazole)1640 - 1610Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-O-C Stretch (Oxadiazole)1280 - 1240 & 1070-1020Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is the definitive method for determining the elemental composition of a molecule by measuring its mass with very high precision.

For this compound, the molecular formula is C₂₈H₂₂N₂O. The calculated monoisotopic mass for the neutral molecule [M] is 402.1732 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) of this ion would be compared to the theoretical value. An agreement within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula.

Expected HRMS Data

Molecular Formula: C₂₈H₂₂N₂O

Calculated Exact Mass [M]: 402.1732

Calculated m/z for [M+H]⁺: 403.1805

In addition to confirming the molecular formula, the fragmentation pattern observed in the mass spectrum can provide further structural evidence. A likely and prominent fragmentation pathway would involve the cleavage of the bond between the methine carbon and the oxadiazole ring, leading to the formation of the highly stable diphenylmethyl cation ([CH(Ph)₂]⁺) at m/z 167. core.ac.uk

Advanced UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

The photophysical properties of 1,3,4-oxadiazole derivatives are of significant interest due to their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govunthsc.edu The electronic behavior of these compounds, including their absorption and emission characteristics, is intrinsically linked to their molecular structure, especially the nature of the substituents at the 2- and 5-positions of the oxadiazole ring.

Delimitation of Absorption Maxima and Molar Absorptivity

The introduction of bulky diphenylmethyl groups at the 2- and 5-positions of the oxadiazole ring in this compound is expected to significantly influence its electronic absorption properties. Unlike the planar phenyl substituents in PPD, the diphenylmethyl groups are sterically demanding. This steric hindrance will likely force the phenyl rings out of the plane of the central oxadiazole ring, disrupting the π-conjugation between the aromatic systems. nih.gov This disruption would likely lead to a hypsochromic shift (blue shift) in the absorption maximum compared to PPD.

To illustrate the effect of substitution on the absorption properties of the 1,3,4-oxadiazole core, the following table presents data for related compounds.

CompoundSubstituent at 2,5-positionsAbsorption Maximum (λmax) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)SolventReference
2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD)Phenyl276Not specifiedNot specified nih.gov
2-phenyl-1,3,4-oxadiazolePhenyl, Hydrogen245Not specifiedNot specified nih.gov
A series of 2,5-disubstituted 1,3,4-oxadiazolesVarying conjugated systemsRange observedHigh values reportedVarious organic solvents

Analysis of Substituent Effects on Electronic Spectra and Emission Patterns

The substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring play a crucial role in determining the electronic spectra and fluorescence emission patterns of these compounds. The electronic nature of the substituents, whether electron-donating or electron-withdrawing, and their steric bulk are key factors.

In the case of this compound, the primary substituent effect is steric hindrance. The bulky diphenylmethyl groups are expected to cause a significant conformational twist between the phenyl rings and the central oxadiazole heterocycle. This twisting disrupts the planarity of the molecule and, consequently, the extent of π-conjugation. In contrast, for planar 2,5-diaryl-1,3,4-oxadiazoles, the extended conjugation leads to lower energy electronic transitions and, typically, fluorescence emission at longer wavelengths. For this compound, the reduced conjugation would likely result in higher energy absorption and emission, meaning a shift towards the blue end of the spectrum compared to its planar analogue, PPD.

Furthermore, the non-planar structure of this compound could lead to a decrease in fluorescence quantum yield. The rotational freedom of the phenyl groups can provide non-radiative decay pathways for the excited state, thus quenching fluorescence. However, this same steric bulk can be advantageous in the solid state by preventing close π-π stacking between molecules, which is a common cause of fluorescence quenching in condensed phases. nih.gov

The emission spectra of 1,3,4-oxadiazole derivatives are also sensitive to the polarity of the solvent. Generally, an increase in solvent polarity can lead to a red shift (bathochromic shift) of the emission maximum, especially for compounds with a significant change in dipole moment upon excitation. While specific data for this compound is unavailable, studies on other 2,5-disubstituted 1,3,4-oxadiazoles have shown that the emission can be tuned by varying the substituents and the solvent. For instance, increasing the conjugation length in a series of 2,5-disubstituted 1,3,4-oxadiazoles resulted in a red shift of the emission maxima.

Theoretical and Computational Chemistry Investigations of 2,5 Bis Diphenylmethyl 1,3,4 Oxadiazole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methodspsu.edumdpi.comnih.govresearchgate.netrsc.orgnih.gov

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 1,3,4-oxadiazole (B1194373) derivatives. psu.edumdpi.com These computational studies provide a detailed picture of the molecule's geometry, stability, and electronic nature.

The geometry of 2,5-bis(diphenylmethyl)-1,3,4-oxadiazole is defined by its central 1,3,4-oxadiazole ring and the two bulky diphenylmethyl substituents at the C2 and C5 positions.

Oxadiazole Ring: Computational studies on analogous 2,5-disubstituted 1,3,4-oxadiazoles consistently show that the central heterocyclic ring is essentially planar. nih.govnih.gov This planarity is a key feature of the oxadiazole core. DFT calculations using the B3LYP functional, a common and reliable method, predict bond lengths and angles that are in good agreement with experimental X-ray crystallography data for similar compounds. tandfonline.comajchem-a.com

Substituent Conformation: Unlike simple aryl-substituted oxadiazoles (B1248032), which are often largely planar to maximize π-conjugation, the diphenylmethyl groups in this compound introduce significant steric hindrance. This bulk forces the molecule into a non-planar, three-dimensional architecture. evitachem.com The phenyl rings of the diphenylmethyl groups are expected to be twisted out of plane relative to each other and to the central oxadiazole ring. This complex conformational landscape is a result of the molecule minimizing steric strain by rotating around the various single bonds. The most stable conformation (the global minimum on the potential energy surface) would feature a specific arrangement of these phenyl rings that balances steric repulsion and weak attractive forces. pjps.pk

Below is a table of typical bond lengths for the 2,5-disubstituted 1,3,4-oxadiazole core, derived from computational studies on analogous compounds.

Table 1: Typical Calculated Bond Lengths in the 1,3,4-Oxadiazole Ring Data inferred from computational studies on analogous 2,5-disubstituted 1,3,4-oxadiazoles.

BondTypical Calculated Length (Å)Source Reference
C=N1.280 - 1.304 tandfonline.com
C-O1.357 - 1.383 tandfonline.com
N-N1.382 - 1.405 tandfonline.com

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

For 2,5-disubstituted 1,3,4-oxadiazoles, the HOMO and LUMO are typically localized across the π-conjugated system of the central ring and any attached aromatic substituents. ajchem-a.com However, in this compound, the steric bulk of the substituents restricts electronic conjugation between the phenyl rings and the oxadiazole core. evitachem.com Consequently, the HOMO and LUMO are expected to be primarily centered on the 1,3,4-oxadiazole ring itself.

A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. ajchem-a.com DFT calculations on related compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have reported a HOMO-LUMO gap of approximately 4.48 eV. ajchem-a.com The specific value for this compound would be unique but is expected to be in a similar range, indicative of a chemically stable molecule.

Table 2: Representative Frontier Molecular Orbital Energies from a Related Compound Data from a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole.

OrbitalEnergy (eV)Source Reference
HOMO-6.5743 ajchem-a.com
LUMO-2.0928 ajchem-a.com
Energy Gap (ΔE)4.4815 ajchem-a.com

Two common methods for evaluating aromaticity are:

HOMA (Harmonic Oscillator Model of Aromaticity): This is a geometry-based index. Studies using the HOMA approach on various substituted 1,3,4-oxadiazoles have suggested a non-aromatic or weakly aromatic character for the ring. tandfonline.comtandfonline.com

NICS (Nucleus-Independent Chemical Shift): This is a magnetic-based index. In contrast to HOMA, NICS calculations often predict a relatively high degree of aromaticity for the 1,3,4-oxadiazole ring. tandfonline.comtandfonline.com

This discrepancy highlights that the aromaticity of such heterocyclic systems is complex. While the ring contains 6 π-electrons, satisfying Hückel's rule, the high electronegativity of the oxygen and nitrogen atoms can lead to uneven electron distribution, affecting the geometric and magnetic properties associated with classical aromaticity. tandfonline.comtandfonline.com The substituents at the C2 and C5 positions can further modulate the electronic character and, therefore, the aromaticity of the heterocyclic core.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for predicting the reactive sites of a molecule. The MEP map illustrates the charge distribution from the perspective of an approaching reagent, with different colors representing regions of varying electrostatic potential.

In studies of related 1,3,4-oxadiazole derivatives, the MEP surface consistently shows:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. For 1,3,4-oxadiazoles, the most negative potential is typically located around the two nitrogen atoms of the heterocyclic ring due to their lone pairs of electrons. ajchem-a.comresearchgate.net

Positive Potential (Blue): These regions, which are electron-deficient, are prone to nucleophilic attack.

Zero Potential (Green): These are neutral regions.

For this compound, the MEP map would be expected to show the nitrogen atoms as the primary sites for electrophilic interaction, while the potential around the hydrogen atoms of the phenyl rings would be positive.

Computational Spectroscopy: Prediction and Interpretation of Spectroscopic Data

Computational methods can predict spectroscopic data, such as NMR chemical shifts, which can aid in the structural confirmation of synthesized compounds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra provide valuable benchmarks for interpreting experimental data. DFT methods can predict the ¹H and ¹³C chemical shifts of a molecule with reasonable accuracy.

For this compound, the predicted chemical shifts would reflect its unique structure:

¹³C NMR: The two equivalent carbon atoms (C2 and C5) of the 1,3,4-oxadiazole ring are expected to have a characteristic chemical shift in the downfield region, typically around 163-167 ppm, as observed in other 2,5-disubstituted derivatives. researchgate.netmdpi.com The methine carbon of the diphenylmethyl group (-CHPh₂) would appear further upfield, and the various carbons of the phenyl rings would resonate in the typical aromatic region (approx. 120-145 ppm).

¹H NMR: The proton of the methine group (-CHPh₂) would likely appear as a singlet. The protons on the phenyl rings would show complex multiplets in the aromatic region of the spectrum.

The following table presents expected ¹³C NMR chemical shifts based on data from analogous compounds.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons Values are estimations based on computational and experimental data from analogous 2,5-disubstituted 1,3,4-oxadiazoles.

Carbon AtomExpected Chemical Shift (δ, ppm)Source Reference
C2/C5 of Oxadiazole Ring163 - 167 researchgate.netmdpi.com
Aromatic Carbons (Phenyl Rings)120 - 145 researchgate.net
Methine Carbon (-CHPh₂)~50 researchgate.net

Simulated UV-Vis and Fluorescence Spectra

The optical properties of this compound can be effectively predicted using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). These simulations provide a theoretical basis for understanding the electronic transitions that give rise to the molecule's absorption and emission spectra.

In a typical TD-DFT calculation, the optimized ground-state geometry of the molecule is first determined using DFT. Subsequently, the excitation energies and oscillator strengths for the lowest-lying electronic transitions are calculated. These parameters are then used to simulate the UV-Vis absorption spectrum. For instance, studies on related 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown that the principal electronic transitions are often of a π → π* nature, localized on the conjugated system. researchgate.net The replacement of simple phenyl rings with diphenylmethyl groups in the target molecule is expected to significantly influence the electronic structure. The diphenylmethyl substituents introduce a more three-dimensional and sterically hindered environment, which can disrupt the planarity and π-conjugation compared to simpler 2,5-diphenyl-1,3,4-oxadiazole (B188118) systems. evitachem.com This disruption would likely lead to a hypsochromic (blue) shift in the absorption maxima compared to more planar analogs.

Similarly, fluorescence spectra can be simulated by first optimizing the geometry of the first excited state (S1) and then calculating the emission energy. The difference between the absorption and emission maxima provides the Stokes shift, which is an important parameter for fluorescent materials. Theoretical studies on other oxadiazole derivatives have demonstrated that the nature of the substituents and the solvent environment can significantly affect the fluorescence properties. rsc.org For this compound, simulations would likely predict how the flexible diphenylmethyl groups influence the excited-state relaxation and non-radiative decay pathways, which in turn affect the fluorescence quantum yield.

A hypothetical table of simulated spectral data, based on typical results for similar compounds, is presented below.

Parameter Simulated Value (in vacuo) Corresponding Electronic Transition
Maximum Absorption Wavelength (λ_max,abs) ~ 290 nmS0 → S1 (π → π)
Molar Absorptivity (ε) HighAllowed transition
Maximum Fluorescence Wavelength (λ_max,em) ~ 380 nmS1 → S0 (π → π)
Stokes Shift ~ 90 nm-
Oscillator Strength (f) > 0.1Strong transition

Note: These values are illustrative and would require specific TD-DFT calculations for confirmation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics and intermolecular interactions of this compound in a condensed phase, providing insights that are not accessible from static quantum chemical calculations.

The diphenylmethyl groups in this compound are expected to exhibit significant conformational flexibility. MD simulations can track the rotational dynamics of the phenyl rings and the torsional motions around the bonds connecting them to the central oxadiazole core. By analyzing the trajectory of the atoms over time, it is possible to identify the preferred conformations and the energy barriers between them.

In a condensed phase, such as a crystal or an amorphous solid, the intermolecular interactions play a critical role in determining the material's bulk properties. MD simulations can model a system containing a large number of this compound molecules to study these interactions.

The simulations would likely reveal the dominant types of non-covalent interactions, such as van der Waals forces and potential π-π stacking interactions between the phenyl rings of neighboring molecules. Although the bulky diphenylmethyl groups might hinder efficient co-facial π-π stacking, other arrangements like T-shaped or edge-to-face interactions could be prevalent. mdpi.com The radial distribution function (RDF) between specific atoms or groups on different molecules can be calculated from the MD trajectory to quantify the intermolecular distances and coordination numbers. For example, the RDF between the centroids of the oxadiazole rings could indicate the degree of ordering in the system.

Furthermore, MD simulations can be employed to predict material properties such as density, thermal stability, and mechanical properties by analyzing the collective behavior of the molecules in the simulated ensemble.

Reactivity Profiles and Derivatization Chemistry of 2,5 Bis Diphenylmethyl 1,3,4 Oxadiazole

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Moieties

The 1,3,4-oxadiazole (B1194373) ring is an aromatic heterocycle characterized by a six π-electron system. evitachem.com The presence of two nitrogen atoms and an oxygen atom makes the ring electron-deficient, which influences the reactivity of the appended phenyl groups. The carbon atoms at positions 2 and 5 of the oxadiazole ring are susceptible to nucleophilic attack, while the nitrogen atoms can undergo electrophilic attack. rroij.com However, reactions involving strong acidic or basic conditions can be challenging due to the potential for ring cleavage. rroij.com

Electrophilic substitution, such as nitration, on the phenyl rings of 2,5-disubstituted-1,3,4-oxadiazoles has been studied, particularly for the 2,5-diphenyl analogue. These studies provide a valuable model for predicting the behavior of 2,5-bis(diphenylmethyl)-1,3,4-oxadiazole. The 1,3,4-oxadiazole ring acts as a deactivating group, directing incoming electrophiles to the meta and para positions of the phenyl rings. rsc.org

The regioselectivity of such reactions is highly dependent on the reaction conditions. For instance, the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) with nitric acid alone predominantly yields products with p-nitrophenyl groups. In contrast, using mixed acids (a combination of nitric and sulfuric acid) or nitronium tetrafluoroborate (B81430) favors the formation of meta-nitration products. rsc.org This suggests that by carefully selecting the nitrating agent and reaction conditions, one can control the position of substitution on the phenyl rings of this compound.

Optimization of reaction yields would involve careful control of temperature, reaction time, and the stoichiometry of the reagents to minimize the formation of polysubstituted and undesired isomeric products.

Table 1: Regioselectivity in the Nitration of 2,5-diphenyl-1,3,4-oxadiazole

Nitrating Agent Major Products
Nitric Acid 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole, 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole
Mixed Acids 2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole, 2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole
Nitronium Tetrafluoroborate 2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole, 2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole

Data derived from studies on 2,5-diphenyl-1,3,4-oxadiazole and presented as a model for the reactivity of the diphenylmethyl analogue. rsc.org

The diphenylmethyl groups are significantly bulkier than simple phenyl substituents. This steric hindrance is expected to have a profound impact on the reactivity of the aromatic moieties. The bulky nature of these groups can cause a twisting of the phenyl rings out of the plane of the central 1,3,4-oxadiazole ring. evitachem.com This conformational change would reduce the π-orbital overlap between the phenyl rings and the oxadiazole core, thereby diminishing the electronic communication between them.

Functional Group Interconversions at the Phenylmethyl Side Chains

The phenylmethyl side chains offer additional sites for chemical modification, allowing for the introduction of various functional groups.

The benzylic protons of the diphenylmethyl groups are susceptible to abstraction, which can be followed by a variety of functionalization reactions. For instance, deprotonation with a strong base could generate a carbanion that can then be reacted with alkyl halides (alkylation) or acyl chlorides (acylation) to introduce new substituents at the benzylic position.

Halogenation of the phenyl rings can be achieved through electrophilic aromatic substitution, as discussed previously. Additionally, radical halogenation could potentially occur at the benzylic position under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator).

Studies on other 2,5-disubstituted-1,3,4-oxadiazoles have demonstrated the feasibility of side-chain functionalization. For example, 2,5-dialkyl-1,3,4-oxadiazoles bearing terminal bromine substituents have been synthesized and subsequently used in substitution reactions. researchgate.netnih.gov

The ability to functionalize the side chains is crucial for integrating the this compound core into larger macromolecular structures such as polymers. By introducing reactive functional groups like vinyl, ethynyl (B1212043), or carboxyl groups onto the phenyl rings or at the benzylic position, this molecule can be used as a monomer in polymerization reactions. For example, the introduction of an ethynyl group on a phenyl ring of a related 2,5-diphenyl-1,3,4-oxadiazole has been demonstrated, opening the door for its use in click chemistry or as a building block for conjugated polymers. rsc.org

Cycloaddition Reactions and Heterocyclic Ring Transformations

The 1,3,4-oxadiazole ring can participate in cycloaddition reactions, although the specific reactivity of the 2,5-bis(diphenylmethyl)-substituted derivative has not been extensively reported. The electron-deficient nature of the oxadiazole ring makes it a suitable diene in inverse electron-demand Diels-Alder reactions. nih.govresearchgate.net In these reactions, the oxadiazole reacts with an electron-rich dienophile. The initial cycloadduct often undergoes a retro-Diels-Alder reaction with the loss of a stable molecule like dinitrogen, leading to the formation of a new heterocyclic system. nih.gov

The bulky diphenylmethyl groups could sterically hinder the approach of the dienophile, potentially requiring more forcing reaction conditions.

Furthermore, 1,3,4-oxadiazoles can undergo 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net For instance, under thermal conditions, some 1,3,4-oxadiazoles can lose nitrogen to form a carbonyl ylide, which can then be trapped by a dipolarophile. nih.gov

Transformations of the oxadiazole ring itself are also possible. For example, reaction with Reformatsky reagents has been shown to convert 2,5-diphenyl-1,3,4-oxadiazole into pyrazolone (B3327878) derivatives. researchgate.net This indicates that under specific conditions, the heterocyclic core can be rearranged to form different ring systems.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,5-diphenyl-1,3,4-oxadiazole
2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole
2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole
Toluene (B28343)
Diphenylmethane
N-bromosuccinimide

Pericyclic Reactions Involving the Oxadiazole Core

The 1,3,4-oxadiazole ring, being an electron-deficient heterocycle, can participate in pericyclic reactions, most notably in inverse electron-demand Diels-Alder reactions. In these reactions, the oxadiazole acts as the diene component, reacting with electron-rich dienophiles.

A general scheme for the Diels-Alder reaction of a 1,3,4-oxadiazole involves the initial [4+2] cycloaddition of an alkene to the C=N-N=C system of the oxadiazole ring. This is often followed by the retro-Diels-Alder extrusion of a stable molecule, typically molecular nitrogen (N₂), to generate a carbonyl ylide intermediate. This highly reactive intermediate can then undergo a subsequent 1,3-dipolar cycloaddition with another molecule of the dienophile to form a stable polycyclic adduct. nih.govscispace.comuobaghdad.edu.iq

For this compound, the bulky diphenylmethyl groups would be expected to sterically hinder the approach of a dienophile to the oxadiazole core. This steric hindrance could potentially decrease the rate of the Diels-Alder reaction compared to 1,3,4-oxadiazoles with smaller substituents. However, if the reaction does proceed, the general pathway is expected to be followed.

Table 1: Hypothetical Pericyclic Reaction Parameters for this compound

Reaction TypeDienophileProposed ConditionsExpected IntermediatePotential Product
Inverse electron-demand Diels-AlderElectron-rich alkene (e.g., norbornene)High temperature, inert atmosphereCarbonyl ylidePolycyclic ether

It is important to note that the specific reaction conditions and the viability of such reactions for this compound would require experimental verification. The steric bulk of the diphenylmethyl groups might necessitate more forcing conditions, such as higher temperatures or the use of highly reactive dienophiles, to overcome the activation energy barrier. nih.gov

Synthesis of Fused Heterocyclic Systems

The 1,3,4-oxadiazole ring can serve as a scaffold for the synthesis of various fused heterocyclic systems. These reactions often involve the functionalization of the substituents at the 2 and 5-positions, followed by intramolecular cyclization, or by direct annulation reactions involving the oxadiazole ring itself.

One common strategy for the synthesis of fused heterocycles from 1,3,4-oxadiazoles involves the introduction of a reactive functional group, such as a hydrazinyl group, at one of the substituent positions. This functionalized intermediate can then be reacted with various electrophiles to construct a new heterocyclic ring fused to the oxadiazole core. For instance, the reaction of a 2-hydrazinyl-1,3,4-oxadiazole with reagents like carbon disulfide or cyanogen (B1215507) bromide can lead to the formation of fused triazolo[3,4-b] nih.govresearchgate.netuobaghdad.edu.iqoxadiazole systems. uobaghdad.edu.iq

In the context of this compound, derivatization to introduce such reactive handles would be the primary approach. For example, if one of the diphenylmethyl groups were to be replaced by a functional group amenable to cyclization, a variety of fused systems could be envisioned. However, direct participation of the diphenylmethyl group in a cyclization reaction is less likely without prior modification.

Another approach involves the derivatization of the oxadiazole ring itself. While the aromaticity of the 1,3,4-oxadiazole ring makes it relatively stable, reactions that lead to fused systems have been reported. For example, a recent study detailed the synthesis of quinazolinylphenyl-1,3,4-oxadiazole derivatives through palladium-catalyzed Suzuki cross-coupling reactions, demonstrating the feasibility of building complex structures from a pre-formed oxadiazole core. nih.gov

Table 2: Potential Strategies for Fused Heterocycle Synthesis from a this compound Precursor

Starting Material ModificationReagent for CyclizationPotential Fused System
Introduction of a 2-hydrazinyl groupCarbon disulfideThioxo-triazolo[3,4-b] nih.govresearchgate.netuobaghdad.edu.iqoxadiazole
Introduction of a 2-amino groupα-haloketoneImidazo[2,1-b] nih.govresearchgate.netuobaghdad.edu.iqoxadiazole
Introduction of a 2-thiol groupα,β-unsaturated ketoneThiazolo[3,2-b] nih.govresearchgate.netuobaghdad.edu.iqoxadiazole

The successful synthesis of these fused systems would be highly dependent on the ability to selectively functionalize one of the diphenylmethyl groups or the oxadiazole ring of the starting material, which presents a significant synthetic challenge due to the steric hindrance and the chemical inertness of the diphenylmethyl groups.

Solid State Structure and Crystal Engineering of 2,5 Bis Diphenylmethyl 1,3,4 Oxadiazole

Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing

A single-crystal X-ray diffraction analysis would be the definitive method to elucidate the precise three-dimensional structure of 2,5-bis(diphenylmethyl)-1,3,4-oxadiazole. Based on studies of analogous molecules, a detailed picture of its expected conformation and packing can be constructed.

The central 1,3,4-oxadiazole (B1194373) ring is inherently planar and aromatic. evitachem.com However, the defining feature of the title compound is the presence of two voluminous diphenylmethyl groups. The steric hindrance caused by the four phenyl rings is expected to force a significant twist around the C-C bonds connecting the central heterocycle to the benzhydryl carbons. This would result in a highly non-planar molecular conformation. In contrast to 2,5-diphenyl-1,3,4-oxadiazole (B188118), where the phenyl rings and oxadiazole ring are largely coplanar to maximize π-conjugation, the diphenylmethyl groups in the title compound will be oriented at steep dihedral angles relative to the oxadiazole plane. evitachem.com

This pronounced twisting serves to minimize intramolecular steric repulsion between the phenyl rings and the central heterocycle. The resulting molecular shape would be propeller-like or butterfly-like, a significant deviation from the linear, rod-like architecture of simpler diaryl-oxadiazoles. evitachem.com

Table 1: Expected vs. Comparative Crystallographic Parameters This table contrasts expected values for the title compound with experimental data from a related, less sterically hindered molecule, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole.

Parameter This compound (Expected) 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (Experimental Data nih.gov)
Oxadiazole Ring Essentially planar Essentially planar [max deviation = 0.0021(11) Å]
Dihedral Angle High (> 60°) Low [8.06(6)° and 11.21(6)°]
(Substituent-Oxadiazole)
Molecular Shape 3D, Propeller-like Largely planar, Rod-like

The crystal packing of this compound is predicted to be dominated by a network of weak non-covalent interactions.

C-H···π Interactions: These interactions are expected to be a primary organizing force in the crystal lattice. The numerous aromatic C-H bonds of the four phenyl rings can act as hydrogen bond donors, interacting with the electron-rich π-faces of adjacent phenyl rings. This type of interaction is common in phenyl-rich structures and is crucial for stabilizing complex three-dimensional packing arrangements. researchgate.net

Weak Hydrogen Bonding: The nitrogen atoms of the oxadiazole ring are weak hydrogen bond acceptors. It is highly probable that C-H···N interactions will form between the methine C-H of a diphenylmethyl group and a nitrogen atom of a neighboring molecule. Similar C-H···O interactions involving the oxadiazole oxygen are also possible. Studies on other 1,3,4-oxadiazoles have shown the importance of such recurrent H-bonded motifs in defining the crystal packing. researchgate.netunthsc.edu

π-π Stacking: Due to the severe steric hindrance and the resulting non-planar molecular conformation, classical face-to-face π-π stacking between the phenyl rings of adjacent molecules is highly unlikely. The bulky nature of the diphenylmethyl groups prevents the close, parallel alignment required for effective π-orbital overlap. evitachem.com Any π-interactions would likely be limited to offset or edge-to-face configurations. This prevention of close packing is a key feature that distinguishes this molecule from its planar analogues.

Molecules with bulky, non-planar, and awkward shapes, such as the title compound, often pack in complex, interlocking motifs to satisfy the principle of maximum space-filling. Instead of simple layered or herringbone patterns seen in planar molecules, one would expect to observe intricate three-dimensional networks where the phenyl rings of one molecule fit into the hollows created by its neighbors.

The crystal habit, or the external morphology of the crystals, is a direct reflection of the internal packing arrangement. Given the lack of strong, directional interactions along any single axis (like the π-π stacking in planar systems), it is probable that the crystals would not exhibit a single dominant growth direction, such as needles or plates. Instead, more equant or prismatic crystal habits might be expected.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in rigid organic molecules, and 1,3,4-oxadiazole derivatives are no exception.

It is plausible that this compound could exhibit polymorphism. Different polymorphs would arise from different ways the molecules pack in the solid state, leading to variations in intermolecular interactions, unit cell parameters, and, consequently, physical properties like melting point, solubility, and solid-state fluorescence. Identifying potential polymorphs would require a systematic screening of crystallization conditions, followed by characterization using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR).

The specific crystalline form obtained is often highly sensitive to the conditions under which it is grown. Key variables that could be manipulated to search for polymorphs of this compound include:

Solvent: The polarity, size, and shape of the solvent molecule can influence which molecular conformation and packing arrangement is favored during nucleation and crystal growth. Crystallization from a range of solvents (e.g., toluene (B28343), chloroform, ethyl acetate (B1210297), hexane) would be a primary screening method.

Temperature: The rate of cooling and the final crystallization temperature can affect the kinetic and thermodynamic stability of different polymorphs.

Supersaturation: The rate at which supersaturation is achieved (e.g., slow evaporation vs. rapid cooling or anti-solvent addition) can dictate which crystalline form nucleates.

Structure-Property Relationships in the Solid State

The solid-state structure of a material is intrinsically linked to its macroscopic properties. For this compound, the most significant structure-property relationship is expected to involve its photophysical (fluorescence) behavior.

Many 1,3,4-oxadiazole derivatives are highly fluorescent in solution but suffer from aggregation-caused quenching (ACQ) in the solid state. This quenching occurs when molecules pack closely together, allowing for non-radiative decay pathways via π-π interactions.

The bulky diphenylmethyl groups are predicted to act as "insulating" groups that physically prevent the π-systems of the oxadiazole cores and adjacent phenyl rings from interacting strongly in the solid state. evitachem.com This steric inhibition of π-π stacking would disrupt the primary pathway for aggregation-caused quenching. Consequently, this compound is expected to exhibit significantly enhanced solid-state fluorescence compared to its planar analogue, 2,5-diphenyl-1,3,4-oxadiazole. This makes it a candidate for applications in materials science, such as organic light-emitting diodes (OLEDs), where high solid-state emission efficiency is required. evitachem.com

Correlation between Crystal Packing and Photophysical Properties

The relationship between the crystal packing of 2,5-disubstituted 1,3,4-oxadiazole derivatives and their photophysical properties is a well-documented area of materials science. For many planar aromatic compounds, close co-facial π-π stacking in the solid state can lead to the formation of aggregates, such as H-aggregates, which often results in fluorescence quenching. This phenomenon can be detrimental for applications requiring high solid-state emission efficiency, such as in organic light-emitting diodes (OLEDs).

In the case of this compound, the introduction of the sterically demanding diphenylmethyl substituents at the 2- and 5-positions of the oxadiazole ring is a deliberate crystal engineering strategy. Unlike the planar 2,5-diphenyl-1,3,4-oxadiazole, the diphenylmethyl groups in this compound cause significant steric hindrance. evitachem.com This steric pressure forces the phenyl rings to adopt a twisted, non-coplanar orientation relative to the central 1,3,4-oxadiazole core, creating a "molecular propeller" architecture. worktribe.com

This inherent twisting of the molecular backbone is a critical design feature that directly influences the solid-state photophysical properties. The bulky nature of the substituents effectively prevents the close approach and co-facial π-π stacking of the aromatic cores of adjacent molecules in the crystal lattice. evitachem.com By inhibiting these strong intermolecular interactions, the formation of non-emissive or weakly emissive aggregate states is suppressed. Consequently, this steric insulation is expected to reduce concentration quenching and enhance the solid-state fluorescence quantum yield.

While specific experimental data on the solid-state emission of this compound is not extensively reported in publicly available literature, the photophysical properties can be inferred from studies on similarly structured molecules. The general principle is that by mitigating π-π stacking, the molecules retain more of their individual chromophoric character in the solid state, leading to brighter fluorescence.

Table 1: Expected Correlation between Crystal Packing and Photophysical Properties

Packing FeatureConsequence of Diphenylmethyl SubstitutionExpected Photophysical Outcome
π-π Stacking Steric hindrance from bulky groups significantly reduces close co-facial stacking.Reduced aggregate formation, leading to mitigation of fluorescence quenching.
Intermolecular Distance The non-planar structure increases the distance between chromophoric cores.Enhanced solid-state fluorescence quantum yield compared to planar analogs.
Exciton Coupling Weakened electronic communication between adjacent molecules.Emission characteristics are more representative of the isolated molecule.

Impact of Molecular Conformation on Solid-State Applications

The molecular conformation of this compound is the primary determinant of its suitability for various solid-state applications. The non-planar, propeller-like shape resulting from the sterically hindered diphenylmethyl groups has significant implications for thin-film morphology, charge transport, and device performance.

For applications in organic electronics, such as in OLEDs, the molecular conformation affects not only the emissive properties but also the charge-transport characteristics. While a high degree of π-orbital overlap between adjacent molecules is often beneficial for charge mobility, the twisted conformation of this compound disrupts the continuous π-system pathways that are common in more planar molecules. This could potentially limit its efficiency as a charge-transporting material when compared to linear, rod-like diaryl oxadiazoles (B1248032) that can form well-ordered stacks. worktribe.com

However, this same conformational twisting is advantageous for its use as a host material in phosphorescent OLEDs or as a blue-light-emitting dopant. In these applications, the steric bulk helps to isolate guest emitter molecules, preventing aggregation and the associated efficiency losses. The three-dimensional architecture can also lead to the formation of amorphous or glassy thin films, which can be beneficial for device stability and lifetime by preventing crystallization.

The electron-deficient nature of the 1,3,4-oxadiazole ring, combined with the steric shielding of the diphenylmethyl groups, makes this compound a candidate for an electron-transporting or hole-blocking layer in OLEDs, where maintaining high fluorescence efficiency in the solid state is crucial. worktribe.com

Table 2: Influence of Molecular Conformation on Solid-State Application Potential

Application AreaImpact of Non-Planar ConformationPotential Advantage/Disadvantage
Organic Light-Emitting Diodes (OLEDs) - Emitter Reduced aggregation quenching leads to higher solid-state fluorescence efficiency.Advantage: Potentially high brightness and efficiency as a blue emitter.
Organic Light-Emitting Diodes (OLEDs) - Host Steric bulk can effectively isolate guest phosphorescent emitters, preventing self-quenching.Advantage: Improved efficiency and stability of phosphorescent devices.
Organic Field-Effect Transistors (OFETs) Disrupted π-π stacking can lead to lower charge carrier mobility.Disadvantage: Likely not suitable for high-performance charge-transporting layers.
Thin-Film Morphology The non-planar shape can inhibit crystallization, promoting the formation of stable amorphous films.Advantage: Improved device longevity and uniformity.

Advanced Materials Science Applications of 2,5 Bis Diphenylmethyl 1,3,4 Oxadiazole

Optoelectronic Materials Applications

The inherent electronic properties of the 1,3,4-oxadiazole (B1194373) core, particularly its electron-deficient nature, make it a valuable building block for a range of optoelectronic materials. The bulky diphenylmethyl substituents in 2,5-bis(diphenylmethyl)-1,3,4-oxadiazole are expected to introduce significant steric hindrance, which can influence molecular packing in the solid state, potentially leading to amorphous thin films with good morphological stability, a desirable trait for many device applications.

Organic Light-Emitting Diodes (OLEDs) as Electron Transport or Emitting Layers

In the architecture of Organic Light-Emitting Diodes (OLEDs), efficient injection and transport of both holes and electrons are crucial for achieving high performance. Many organic materials inherently exhibit better hole-transporting than electron-transporting characteristics. This imbalance can lead to the recombination zone being located too close to the cathode, resulting in efficiency losses. To counteract this, a dedicated electron-transport layer (ETL) is often incorporated.

Derivatives of 1,3,4-oxadiazole are widely recognized for their efficacy as electron-transporting and hole-blocking materials. The electron-deficient nature of the oxadiazole ring facilitates the acceptance and transport of electrons. One of the most well-studied oxadiazole derivatives is 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), which has been a benchmark for electron transport materials. The bulky diphenylmethyl groups in this compound could further enhance the amorphous nature of the thin film, which is beneficial for preventing crystallization and improving the long-term stability of OLED devices.

While specific data for this compound is not available, the performance of related oxadiazole derivatives in OLEDs highlights the potential of this class of materials. For instance, anthracene derivatives substituted with 2,5-diphenyl-1,3,4-oxadiazole (B188118) groups have been shown to be efficient electron transport materials in blue-emitting OLEDs. researchgate.net

Performance of Representative Oxadiazole Derivatives in OLEDs

Compound Role Device Structure Max. Luminance (cd/m²) Max. Current Efficiency (cd/A) Ref.
Anthracene-Oxadiazole Derivative ETL/Emitter ITO/α-NPD/Compound/LiF/Al 13,054 11.4 researchgate.net

Furthermore, the high photoluminescence quantum yield of some 1,3,4-oxadiazole derivatives makes them suitable for use as emitting layers in OLEDs. By chemically modifying the substituents on the oxadiazole ring, the emission color can be tuned across the visible spectrum. The diphenylmethyl groups, being non-conjugated, would likely result in deep blue emission, a highly sought-after color for display and lighting applications.

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance is heavily reliant on the charge transport characteristics of the organic semiconductor used. The key performance metrics for an OFET are the charge carrier mobility (µ) and the on/off current ratio. While many high-performance organic semiconductors are p-type (hole-transporting), there is a significant need for stable and efficient n-type (electron-transporting) materials for the development of complementary circuits.

The electron-deficient 1,3,4-oxadiazole moiety makes its derivatives promising candidates for n-type semiconductors in OFETs. The bulky diphenylmethyl groups in this compound would likely influence the intermolecular packing in the solid state, which is a critical factor in determining charge mobility. While single-crystal structures often lead to the highest mobilities, amorphous or polycrystalline films are often more practical for large-area device fabrication. The steric hindrance from the diphenylmethyl groups could prevent close π-π stacking, which might lower mobility compared to planar molecules, but could also lead to more isotropic and uniform charge transport properties in thin films.

Research on polymers containing 1,3,4-oxadiazole units has demonstrated their potential in OFETs. For example, conjugated polymers incorporating thiophene and 1,3,4-oxadiazole have been synthesized and shown to exhibit n-type or ambipolar behavior. acs.org

Charge Transport Properties of Oxadiazole-Containing Polymers in OFETs

Polymer Highest FET Mobility (cm² V⁻¹ s⁻¹) On/Off Ratio Carrier Type Ref.
Thiophene-Oxadiazole Copolymer (P1) 1.41 × 10⁻³ > 10⁴ n-type acs.org

These findings suggest that with appropriate molecular design, this compound could function as an n-type semiconductor in OFETs, contributing to the development of complementary logic circuits.

Fluorescent Probes, Laser Dyes, and Scintillators

The strong fluorescence and high photoluminescence quantum yields exhibited by many 2,5-disubstituted 1,3,4-oxadiazole derivatives make them highly suitable for applications such as fluorescent probes, laser dyes, and scintillators. nih.gov

As fluorescent probes , the emission properties of oxadiazole derivatives can be sensitive to their local environment, allowing for the detection of various analytes. The fluorescence intensity and wavelength can change upon binding to metal ions or other molecules, providing a mechanism for sensing.

In the realm of laser dyes , these compounds can be used as the gain medium in dye lasers. Their high quantum yields and good photostability are critical for efficient laser operation. For instance, 2,5-Bis-(4-biphenylyl)-1,3,4-oxadiazol has been used as a laser dye for pulsed operation, tunable around 380 nm. The specific properties of this compound would need to be experimentally determined, but its structural similarity to known fluorescent compounds is promising.

Scintillators are materials that emit light upon exposure to ionizing radiation. The high fluorescence efficiency of oxadiazole derivatives makes them effective scintillators for detecting high-energy particles and photons in various scientific and medical applications.

Photophysical Properties of Representative Oxadiazole Derivatives

Compound Application Excitation λ (nm) Emission λ (nm) Quantum Yield (Φ) Ref.
2,5-Diphenyl-1,3,4-oxadiazole (PPD) Scintillator/Fluorophore ~250 ~365 High nih.gov
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) Laser Dye 337.1 (N₂ laser) 435 High nih.gov

Polymer Chemistry and High-Performance Materials

The incorporation of the 1,3,4-oxadiazole moiety into polymer backbones or as pendant groups can impart desirable properties such as high thermal stability, improved mechanical strength, and specific electronic functionalities.

Incorporation into Thermally Stable Polymers and Copolymers

Thermogravimetric analysis (TGA) of various poly(1,3,4-oxadiazole)s and their copolymers demonstrates their high decomposition temperatures. The bulky diphenylmethyl groups in this compound, if used as a monomer, would likely lead to polymers with good solubility in organic solvents, which is often a challenge for rigid-rod aromatic polymers, thus improving their processability.

Thermal Properties of Polymers Containing 1,3,4-Oxadiazole Units

Polymer Type TGA 5% Weight Loss (°C) TGA 10% Weight Loss (°C) Atmosphere Ref.
Aromatic Poly(1,3,4-oxadiazole)s > 450 - Nitrogen N/A
Poly(1,3,4-oxadiazole-ether)s > 400 425-440 Nitrogen researchgate.net

The high thermal stability of these polymers makes them suitable for applications in demanding environments, such as in the aerospace and electronics industries, where materials are exposed to high temperatures.

Development of Conjugated Polymers for Electronic Applications

When the 1,3,4-oxadiazole unit is incorporated into a conjugated polymer backbone, it can significantly influence the electronic properties of the resulting material. The electron-withdrawing nature of the oxadiazole ring can lower the HOMO and LUMO energy levels of the polymer. This is a crucial strategy for tuning the electronic characteristics of polymers for specific applications in organic electronics, such as OLEDs and organic photovoltaics (OPVs).

For instance, copolymers of oligothiophenes and 1,4-bis(1,3,4-oxadiazol-2-yl)-2,5-dialkoxybenzene have been synthesized, where the emission color could be tuned by varying the length of the oligothiophene segment. acs.org This demonstrates the utility of the oxadiazole unit in creating new emissive conjugated polymers. The incorporation of this compound as a monomer into a conjugated polymer backbone could lead to materials with good electron-transporting properties and high thermal stability, making them suitable for use in a variety of electronic devices.

Electronic Properties of Conjugated Polymers Containing 1,3,4-Oxadiazole

Polymer HOMO (eV) LUMO (eV) Band Gap (eV) Application Ref.
Thiophene-Oxadiazole Copolymer (P1) -5.67 -3.24 2.43 OPV acs.org

The ability to synthetically tune the electronic properties of these polymers by incorporating functional units like this compound opens up a vast design space for new materials with tailored functionalities for next-generation electronic applications.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of highly substituted, sterically hindered oxadiazoles (B1248032) like 2,5-bis(diphenylmethyl)-1,3,4-oxadiazole remains a significant challenge. Traditional methods often require harsh conditions, leading to low yields and undesirable byproducts. Future research should focus on developing more efficient, sustainable, and high-yielding synthetic protocols.

Key areas for exploration include:

Green Chemistry Approaches: Investigating eco-friendly synthetic strategies is paramount. nih.gov Methodologies such as microwave-assisted synthesis, which can reduce reaction times and improve yields, and mechanochemical methods like grinding, which can proceed under solvent-free conditions, should be adapted for this target molecule. researchgate.netorganic-chemistry.org Ultrasonic techniques have also shown promise in synthesizing other oxadiazole derivatives and could be explored. rdd.edu.iq

Advanced Catalytic Systems: The use of novel catalysts could facilitate the challenging cyclization step required to form the oxadiazole ring with bulky substituents. Research into transition-metal catalysts (e.g., copper, iron) or organocatalysts that can tolerate significant steric bulk is a promising direction. organic-chemistry.org For instance, cobalt(II)-catalyzed three-component reactions have been developed for other 2,5-substituted 1,3,4-oxadiazoles and might be adaptable. acs.org

Table 1: Comparison of Potential Synthetic Methodologies for 1,3,4-Oxadiazoles

Methodology Description Potential Advantages for this compound Key References
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly. Reduced reaction times, potentially higher yields, and fewer side reactions for a sterically demanding synthesis. nih.govmdpi.com
Mechanochemistry (Grinding) Involves the reaction of solid-state reactants by grinding, often without a solvent. Environmentally friendly (solvent-free), avoids issues related to reactant solubility, high efficiency. researchgate.net
Fe(III)/TEMPO Catalysis An oxidative cyclization of aroyl hydrazones using an iron catalyst and TEMPO in the presence of oxygen. Mild conditions, broad functional group tolerance, potentially effective for complex substrates. organic-chemistry.org

| Ultrasonic Technique | Uses high-frequency sound waves to induce cavitation, enhancing chemical reactivity. | Increased reaction rates and yields, can often be performed at lower temperatures. | rdd.edu.iq |

Deeper Understanding of Structure-Property Relationships through Advanced Characterization

The defining feature of this compound is its three-dimensional architecture. Unlike the planar or near-planar conformations of many 2,5-diaryl-1,3,4-oxadiazoles, the bulky diphenylmethyl groups are expected to force the phenyl rings into a twisted, non-coplanar orientation relative to the central oxadiazole ring. evitachem.com This unique geometry is predicted to have profound effects on the compound's electronic, photophysical, and material properties.

Future research should aim to:

Elucidate Solid-State Structure: Obtaining a single-crystal X-ray diffraction structure is crucial to definitively determine bond angles, torsional angles, and intermolecular packing in the solid state. This will provide invaluable insight into how the steric hindrance influences the molecular conformation.

Employ Advanced Spectroscopic Techniques: A combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and high-resolution mass spectrometry (HRMS) will be essential for unambiguous structural confirmation. nih.govacs.orgkashanu.ac.ir

Conduct Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the molecule's geometry, electronic structure (e.g., HOMO/LUMO energy levels), and predict its photophysical properties. researchgate.net These theoretical studies can complement experimental data to build a comprehensive understanding of how the twisted structure affects π-conjugation and charge distribution compared to planar analogues. researchgate.net

Development of Hybrid Materials Incorporating this compound

The unique 3D structure of this compound makes it an intriguing building block for novel hybrid materials. Its bulky nature could be exploited to control the morphology and properties of composite systems. The hybridization of 1,3,4-oxadiazole (B1194373) moieties with other functional components is a promising strategy to develop advanced materials. researchgate.netresearchgate.net

Potential research directions include:

Polymer Composites: Incorporating the molecule as a dopant in polymer matrices. Its bulky structure could act as a "molecular spacer," preventing the aggregation and π-π stacking of other functional molecules, which often leads to fluorescence quenching. This could be particularly useful in developing highly luminescent polymer films.

Metal-Organic Frameworks (MOFs): Designing ligands based on a functionalized version of this compound for the synthesis of MOFs. The defined steric profile could be used to engineer specific pore sizes and topologies with potential applications in gas storage or catalysis.

Supramolecular Assemblies: Exploring the self-assembly properties of this molecule. While its bulk may hinder simple π-stacking, it could promote the formation of complex host-guest systems or unique crystal packing arrangements driven by weaker intermolecular forces. tandfonline.com

Expanding the Scope of Non-Biological Advanced Materials Applications

While many oxadiazoles are explored for their biological activity, the properties of this compound are particularly suited for non-biological applications in materials science. researchgate.nettandfonline.com Its predicted high thermal stability and unique photophysical characteristics are key advantages. evitachem.com

Future investigations should focus on:

Organic Light-Emitting Diodes (OLEDs): The 1,3,4-oxadiazole core is known for its electron-transporting capabilities. The bulky diphenylmethyl groups could prevent concentration quenching in the solid state, potentially leading to materials with high photoluminescence quantum yields (PLQY) in thin films, making it a candidate for emissive or host layers in OLEDs. evitachem.com

Fluorescent Sensors: Functionalizing the diphenylmethyl groups could allow for the development of "turn-on" or "turn-off" fluorescent sensors. The 3D structure could create a specific binding pocket for analytes, with binding events causing a detectable change in the fluorescence output.

Liquid Crystals: While many liquid crystals based on oxadiazoles have a rod-like, planar structure, the non-planar nature of this compound could lead to the discovery of novel discotic or sanidic liquid crystalline phases. researchgate.net

Challenges and Opportunities in the Field of Highly Substituted Oxadiazole Chemistry

The study of this compound is emblematic of the broader challenges and opportunities within the field of highly substituted oxadiazole chemistry.

Challenges:

Steric Hindrance: The primary challenge is overcoming the steric barrier to synthesize and functionalize these crowded molecules in high yields. evitachem.com

Purification: The separation of highly substituted isomers and byproducts can be complex, often requiring advanced chromatographic techniques.

Predictive Modeling: Accurately predicting the properties of non-planar, sterically hindered systems remains computationally intensive and requires sophisticated models.

Opportunities:

Access to 3D Architectures: These molecules provide a pathway to three-dimensional molecular architectures that are inaccessible with simpler substituents. This opens the door to materials with novel chiroptical properties, host-guest chemistry, and unique solid-state packing. evitachem.com

Tuning Material Properties: Steric hindrance is a powerful tool for fine-tuning the properties of materials. By controlling the degree of twisting and intermolecular interactions, properties like solubility, melting point, and solid-state fluorescence can be precisely engineered. evitachem.com

New Functional Materials: The exploration of highly substituted oxadiazoles could lead to breakthroughs in materials for electronics, photonics, and sensing, where controlling aggregation and solid-state morphology is critical.

Q & A

Q. What are the common synthetic routes for preparing 2,5-bis(diphenylmethyl)-1,3,4-oxadiazole derivatives?

The synthesis typically involves cyclization of hydrazide precursors under acidic conditions. For example, 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole is synthesized via cyclization of 4-nitrobenzoic acid hydrazide using H₃PO₄/P₂O₅, followed by reduction to the amino derivative using Zn/CaCl₂ . Alternative methods include oxidative cyclization of aroyl hydrazones catalyzed by Fe(III)/TEMPO, which achieves high yields (65–81%) and tolerates diverse functional groups .

Q. How can structural characterization of these compounds be performed?

Key techniques include:

  • FTIR spectroscopy to confirm functional groups (e.g., NH₂ stretching in 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole at ~3400 cm⁻¹) .
  • Single-crystal X-ray diffraction to resolve coordination polymer structures, as demonstrated for Ag(I) complexes .
  • Elemental analysis to verify purity and stoichiometry .

Q. What are the primary applications of 1,3,4-oxadiazole derivatives in materials science?

These compounds serve as:

  • Fluorescent materials : Derivatives like 2,5-bis(3-methylthien-2-yl)-1,3,4-oxadiazole exhibit tunable photoluminescence quantum yields (0.13–0.46) depending on substituents .
  • Coordination polymer ligands : Rigid oxadiazole backbones enable the assembly of Ag(I) or Hg(II) coordination networks with pseudohalide co-ligands .

Advanced Research Questions

Q. How can researchers optimize fluorescence efficiency in 1,3,4-oxadiazole-based materials?

Fluorescence quantum yields are enhanced by:

  • Increasing conjugation : Adding thiophene units (e.g., 2,5-bis[5-(3-octylthien-2-yl)-3-methylthien-2-yl]-1,3,4-oxadiazole achieves a quantum yield of 0.46 vs. 0.13 for simpler analogs) .
  • Substituent positioning : Electron-withdrawing groups (e.g., NO₂) or extended π-systems improve intramolecular charge transfer .

Q. What methodologies resolve contradictions in corrosion inhibition data for oxadiazole derivatives?

Discrepancies in inhibition efficiency (e.g., 76% for 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole in HCl vs. lower performance in other media) can be addressed by:

  • Multi-technique validation : Combine weight-loss measurements, electrochemical impedance spectroscopy (EIS), and XPS to confirm adsorption mechanisms .
  • Concentration-dependent studies : Efficiency often increases with concentration due to surface coverage effects .

Q. How can coordination polymer stability be improved for catalytic or sensing applications?

Strategies include:

  • Co-ligand selection : Pseudohalides (SCN⁻, N₃⁻) enhance structural rigidity in Hg(II)-oxadiazole polymers .
  • Solvent tuning : Methanol solvation stabilizes one-dimensional Ag(I) coordination networks by preventing lattice collapse .

Q. What experimental designs are critical for studying oxadiazoles as corrosion inhibitors?

  • Electrochemical polarization : Determines whether compounds act as cathodic, anodic, or mixed inhibitors (e.g., 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole shows cathodic inhibition in HCl) .
  • Surface analysis : SEM and XPS confirm inhibitor adsorption on carbon steel, with N 1s and O 1s peaks indicating chemisorption .

Key Methodological Insights

  • Synthetic reproducibility : Ensure strict stoichiometric control during cyclization to avoid side products (e.g., triazole formation) .
  • Advanced characterization : Use TGA/DSC to assess thermal stability of coordination polymers for material applications .
  • Computational modeling : Pair experimental data with DFT calculations to predict electronic properties and ligand-metal binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.